
5(4H)-Thebenidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5(4H)-Thebenidinone is a heterocyclic compound that belongs to the class of oxazolones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5(4H)-Thebenidinone typically involves the cyclodehydration of appropriate precursors. One common method is the Erlenmeyer-Plochl reaction, which involves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride and an acetate catalyst . Another method involves the use of zinc oxide nanoparticles as a catalyst for the three-component cyclocondensation of aryl aldehydes, hydroxylamine hydrochloride, and β-dicarbonyls .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of green chemistry principles, such as the avoidance of organic solvents and the use of recyclable catalysts like zinc oxide nanoparticles, is emphasized to ensure environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions: 5(4H)-Thebenidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxazoles and related heterocycles.
Reduction: Amino derivatives.
Substitution: Halogenated and nitrated oxazolones.
Applications De Recherche Scientifique
5(4H)-Thebenidinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acids.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 5(4H)-Thebenidinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by interacting with receptor proteins, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Oxazol-5(4H)-one: Shares a similar structure but differs in the substitution pattern on the ring.
Isoxazol-5(4H)-one: Contains an additional nitrogen atom in the ring, leading to different chemical properties.
Imidazol-4-one: Another heterocyclic compound with a similar ring structure but different reactivity.
Uniqueness: 5(4H)-Thebenidinone is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
64884-40-8 |
|---|---|
Formule moléculaire |
C15H9NO |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
4H-benzo[lmn]phenanthridin-5-one |
InChI |
InChI=1S/C15H9NO/c17-15-11-5-1-3-9-7-8-10-4-2-6-12(16-15)14(10)13(9)11/h1-8H,(H,16,17) |
Clé InChI |
DZFROCAXLIJHAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C(=O)NC4=CC=CC(=C43)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


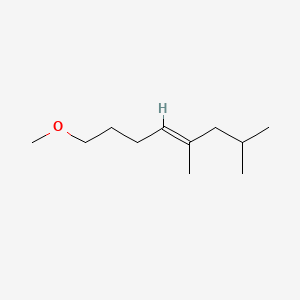
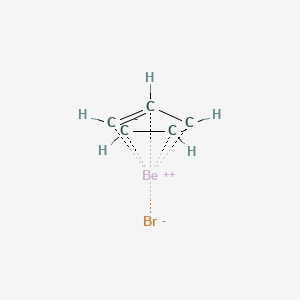
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)


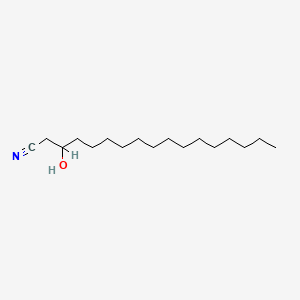
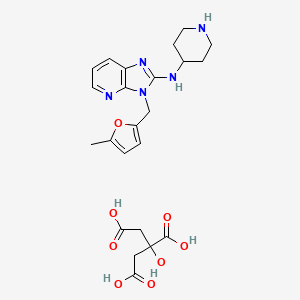
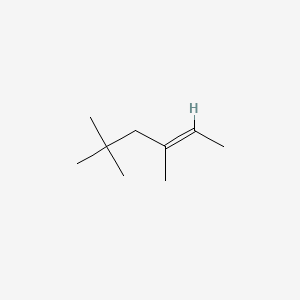

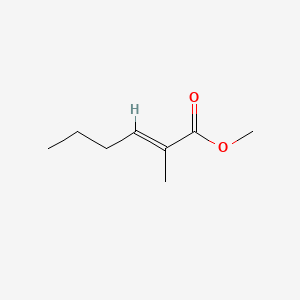
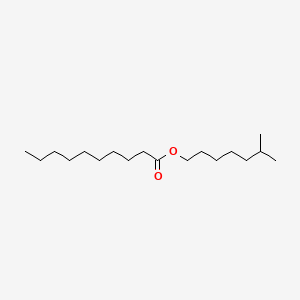


![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
